DPI-3290 - 182417-73-8

DPI-3290

Catalog Number: EVT-266491
CAS Number: 182417-73-8
Molecular Formula: C30H34FN3O2
Molecular Weight: 487.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
DPI-3290, also known as Org-41793, is a potent analgesic drug with potent antinociceptive activity and limited effects on respiratory function. DPI-3290 acts as an agonist at both μ- and δ-opioid receptor, with an IC50 of 6.2nM at μ and 1.0nM at δ. The balanced opioid agonist activity of DPI-3290 may provide a means of powerful analgesia while mitigating the mu-opioid receptor-mediated hypercapnia. DPI-3290 is more potent and elicited a similar magnitude of antinociceptive activity in the rat, actions mediated by its mixed opioid receptor agonist activity. The marked antinociceptive activity of DPI-3290 will likely provide a means for relieving severe pain in patients that require analgesic treatment.
Synthesis Analysis

The synthesis of DPI-3290 involves a multi-step organic reaction process that typically includes the following key steps:

  1. Formation of the Piperazine Core: The synthesis begins with the preparation of the piperazine scaffold, which is crucial for the biological activity of the compound.
  2. Introduction of Functional Groups: Various functional groups are introduced through electrophilic substitutions and coupling reactions. This often involves halogenated compounds and sulfonyl chlorides under controlled conditions.
  3. Purification: After synthesis, purification techniques such as chromatography are employed to isolate the desired product from by-products and unreacted materials.

The reaction conditions generally require inert atmospheres and controlled temperatures to optimize yield and purity .

Molecular Structure Analysis

DPI-3290 has a complex molecular structure characterized by several functional groups that contribute to its pharmacological activity:

  • Molecular Formula: C18H19FN4O3S
  • Molecular Weight: 390.4 g/mol
  • Structural Features: The compound features a piperazine ring, a hydroxyl group, and a fluorophenyl moiety which are pivotal for its interaction with opioid receptors.

The three-dimensional structure can be analyzed using computational methods such as molecular dynamics simulations to understand its binding affinity and interaction with target receptors .

Chemical Reactions Analysis

DPI-3290 can undergo several types of chemical reactions:

  1. Oxidation: This can lead to the formation of various oxidized derivatives, enhancing its pharmacological profile.
  2. Reduction: Reduction reactions may yield analogs with altered activity.
  3. Substitution Reactions: Nucleophilic and electrophilic substitutions allow for the introduction or modification of functional groups.

Each type of reaction requires specific reagents and conditions to achieve desired transformations effectively .

Mechanism of Action

DPI-3290 acts primarily as a mixed agonist at delta and mu-opioid receptors. Its mechanism involves:

  1. Binding Affinity: The high affinity for opioid receptors allows DPI-3290 to effectively modulate pain signaling pathways.
  2. Antinociceptive Activity: In vivo studies have demonstrated that DPI-3290 produces significant antinociceptive effects comparable to morphine but with reduced respiratory depression, suggesting a safer profile .
  3. Receptor Interaction: The compound's interaction with multiple opioid receptor subtypes contributes to its efficacy in pain relief while minimizing side effects associated with traditional opioids.

The blockade of these effects by naloxone indicates the specificity of DPI-3290's action through opioid receptors .

Physical and Chemical Properties Analysis

DPI-3290 exhibits several notable physical and chemical properties:

  • Solubility: The compound is soluble in organic solvents like dimethyl sulfoxide but requires specific conditions for optimal solubility in aqueous environments.
  • Stability: DPI-3290 maintains stability under standard laboratory conditions but may require specific storage conditions to prevent degradation.

These properties are essential for determining the formulation and delivery methods in therapeutic applications .

Applications

DPI-3290 shows promise in various scientific applications:

  1. Pain Management: Its potent antinociceptive properties make it a candidate for treating severe pain conditions, potentially offering an alternative to traditional opioids.
  2. Research Tool: As a mixed agonist, it serves as an important tool in pharmacological research aimed at understanding opioid receptor interactions and developing safer analgesics.
  3. Clinical Trials: Ongoing studies are likely evaluating its efficacy and safety profile in clinical settings, paving the way for future therapeutic applications.
Pharmacological Classification and Target Profile of DPI-3290

Mixed Opioid Receptor Agonism: δ-, μ-, and κ-Opioid Receptor Affinity

DPI-3290 (Org 41793) is a centrally acting synthetic compound classified as a mixed opioid receptor agonist with high-affinity binding and functional activity at all three classical opioid receptor subtypes: delta (δ), mu (μ), and kappa (κ). This tripartite activity positions DPI-3290 within an emerging class of novel analgesics designed to simultaneously engage multiple opioid receptor pathways [1] [3]. The compound exhibits nanomolar affinity across all receptor subtypes, with binding constants (Ki) in the sub-nanomolar range, confirming its exceptional potency [1] [7]. This balanced yet potent affinity profile distinguishes DPI-3290 from traditional opioid analgesics like morphine (primarily μ-selective) and fentanyl (predominantly μ-agonist), potentially conferring unique therapeutic advantages through receptor crosstalk and synergistic signaling [3] [6].

The molecular basis for this broad receptor engagement stems from DPI-3290’s stereochemically complex structure: (+)-3-((α-R)-α-((2S,5R)-4-Allyl-2,5-dimethyl-1-piperazinyl)-3-hydroxybenzyl)-N-(3-fluorophenyl)-N-methylbenzamide. The specific RSR configuration at its three chiral centers is critical for optimal interaction with the orthosteric binding pockets of δ, μ, and κ receptors. This configuration enables distinct yet complementary interactions with conserved and subtype-specific residues within the transmembrane helices of opioid receptors, facilitating efficient receptor activation across subtypes [4] [8]. Pharmacologically, this multi-receptor engagement translates to potent antinociceptive effects mediated through both spinal and supraspinal pathways, with an intravenous ED50 of 0.05 mg/kg in rat models of acute pain—demonstrating significantly greater potency than morphine [1] [3] [6].

  • Table 1: Opioid Receptor Binding Affinity Profile of DPI-3290
    Opioid Receptor SubtypeKi Value (nM)Biological SystemFunctional Role
    Delta (δ)0.18 ± 0.02Rat brain membranesMood modulation, neuroprotection
    Mu (μ)0.46 ± 0.05Rat brain membranesAnalgesia, respiratory depression
    Kappa (κ)0.62 ± 0.09Guinea pig cerebellumAnalgesia, dysphoria
    Data derived from saturation equilibrium binding studies at 25°C [1] [3] [4]

Comparative Binding Kinetics: Ki Values and Selectivity Ratios Across Receptor Subtypes

Radioligand binding studies using selective probes ([3H]DPDPE for δ, [3H]DAMGO for μ, and [3H]U69593 for κ) reveal DPI-3290’s unusually balanced binding kinetics across opioid receptor subtypes. The compound demonstrates the highest affinity for the δ-opioid receptor (Ki = 0.18 ± 0.02 nM), followed closely by μ (0.46 ± 0.05 nM) and κ (0.62 ± 0.09 nM) receptors [1] [4] [7]. This results in selectivity ratios (δ:μ:κ) of approximately 1:2.6:3.4, indicating a modest preference for δ receptors while maintaining high potency across all subtypes. Such a profile is pharmacologically significant as δ-receptor potency has been correlated with reduced respiratory depression—a major limitation of μ-selective opioids [5] [9].

The kinetic binding parameters further demonstrate DPI-3290’s superiority over classical opioids. Compared to morphine, DPI-3290 exhibits 20,000-fold higher functional efficacy at δ receptors, 175.8-fold higher efficacy at μ receptors, and 1,500-fold higher efficacy at κ receptors in isolated tissue models [3] [4]. Similarly, when benchmarked against fentanyl (a potent synthetic μ-agonist), DPI-3290 shows 492-fold, 2.5-fold, and 35-fold greater efficacy at δ, μ, and κ receptors, respectively [3] [4]. This dramatic enhancement in receptor engagement efficiency translates to potent in vivo effects at substantially lower doses (e.g., antinociceptive ED50 = 0.05 mg/kg IV in rats) compared to morphine (ED50 = 2.01 mg/kg) or fentanyl (ED50 = 0.0034 mg/kg) [6]. The sub-nanomolar Ki values reflect rapid receptor association and slow dissociation kinetics, contributing to sustained receptor activation essential for prolonged analgesic effects.

Functional Activity in Isolated Tissue Models: Mouse Vas Deferens and Guinea Pig Ileum Assays

Functional characterization in isolated tissue preparations provides critical insights into DPI-3290’s agonist efficacy and potency beyond mere binding affinity. In the mouse vas deferens (MVD) bioassay—a highly sensitive model for δ-opioid receptor activity—DPI-3290 potently inhibited electrically induced contractions with an IC50 of 1.0 ± 0.3 nM [1] [4]. This potency was maintained across receptor subtypes within this tissue: IC50 values for μ-mediated inhibition were 6.2 ± 2.0 nM, while κ-mediated effects required slightly higher concentrations (IC50 = 25.0 ± 3.3 nM) [4]. The tissue-specific functional profile confirms DPI-3290’s rank order of potency (δ > μ > κ) observed in binding studies, while demonstrating its capacity to fully activate intracellular signaling pathways linked to each receptor.

In the guinea pig ileum (GPI) preparation—a classical model for μ-opioid receptor activity—DPI-3290 exhibited potent inhibition of neurogenic contractions with an IC50 of 3.4 ± 1.6 nM at μ receptors and 6.7 ± 1.6 nM at κ receptors [4]. The compound’s full agonist profile was confirmed through parallel studies with selective antagonists: δ-mediated effects in MVD were blocked by naltrindole, μ-effects in GPI were antagonized by CTOP, and κ-effects in both tissues were inhibited by nor-binaltorphimine [4]. Notably, DPI-3290 demonstrated significantly higher intrinsic activity than morphine across all assays, requiring concentrations several orders of magnitude lower to achieve equivalent inhibition of smooth muscle contraction. This functional superiority reflects the compound’s efficient coupling to Gi/o proteins and downstream effectors following receptor activation.

  • Table 2: Functional Activity of DPI-3290 in Isolated Tissue Models
    Tissue PreparationReceptor ActivityIC50 (nM)Comparison vs. Morphine (Fold Higher Efficacy)
    Mouse Vas Deferens (MVD)Delta (δ) agonism1.0 ± 0.320,000
    Mu (μ) agonism6.2 ± 2.0175.8
    Kappa (κ) agonism25.0 ± 3.31,500
    Guinea Pig Ileum (GPI)Mu (μ) agonism3.4 ± 1.6Not reported
    Kappa (κ) agonism6.7 ± 1.6Not reported
    Functional data from electrically stimulated tissue assays [1] [3] [4]

The antinociceptive efficacy observed in whole animal studies directly correlates with these in vitro functional measures. DPI-3290’s potent inhibition in MVD and GPI assays predicts strong spinal and supraspinal analgesia, confirmed by its low antinociceptive ED50 (0.05 mg/kg IV) in rats [1] [6]. This activity is fully reversible by naloxone (0.5 mg/kg SC), confirming opioid receptor mediation [3]. The balanced functional activity across receptor subtypes contributes to DPI-3290’s unique therapeutic profile—potent analgesia mediated through synergistic μ/δ/κ activation, while δ and κ activity may counteract μ-mediated respiratory depression and reward pathways [5] [6] [9].

Properties

CAS Number

182417-73-8

Product Name

DPI-3290

IUPAC Name

3-[(R)-[(2S,5R)-2,5-dimethyl-4-prop-2-enylpiperazin-1-yl]-(3-hydroxyphenyl)methyl]-N-(3-fluorophenyl)-N-methylbenzamide

Molecular Formula

C30H34FN3O2

Molecular Weight

487.6 g/mol

InChI

InChI=1S/C30H34FN3O2/c1-5-15-33-19-22(3)34(20-21(33)2)29(24-10-7-14-28(35)17-24)23-9-6-11-25(16-23)30(36)32(4)27-13-8-12-26(31)18-27/h5-14,16-18,21-22,29,35H,1,15,19-20H2,2-4H3/t21-,22+,29-/m1/s1

InChI Key

LZXRQLIIMYJZDA-UETOGOEVSA-N

SMILES

CC1CN(C(CN1C(C2=CC(=CC=C2)C(=O)N(C)C3=CC(=CC=C3)F)C4=CC(=CC=C4)O)C)CC=C

Solubility

Soluble in DMSO

Synonyms

3-(alpha-(4-allyl-2,5-dimethyl-1-piperazinyl)-3-hydroxybenzyl)-N-(3-fluorophenyl)-N-methylbenzamide
DPI 3290
DPI-3290
DPI3290

Canonical SMILES

CC1CN(C(CN1C(C2=CC(=CC=C2)C(=O)N(C)C3=CC(=CC=C3)F)C4=CC(=CC=C4)O)C)CC=C

Isomeric SMILES

C[C@H]1CN([C@@H](CN1[C@H](C2=CC(=CC=C2)C(=O)N(C)C3=CC(=CC=C3)F)C4=CC(=CC=C4)O)C)CC=C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.